2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound characterized by its bicyclo[1.1.1]pentane core structure. This core structure is known for its rigidity and stability, making it an interesting subject for various scientific studies. The addition of a fluorine atom and a phenyl group further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
The synthesis of 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s availability for research and application .
Chemical Reactions Analysis
2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It is used in the production of various materials and chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes and receptors in a unique manner. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for certain targets . The phenyl group can further modulate these interactions, making the compound a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
2-bromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Contains a bromine atom instead of fluorine, leading to different chemical and biological properties.
2-fluoro-3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a pyrazinyl group instead of a phenyl group, which can alter its interactions and applications.
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core, fluorine atom, and phenyl group, which together provide a distinct set of chemical and biological properties.
Properties
CAS No. |
2648962-09-6 |
---|---|
Molecular Formula |
C12H11FO2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.